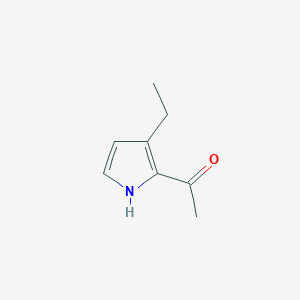

1-(3-ethyl-1H-pyrrol-2-yl)ethanone

Description

Significance of Pyrrole (B145914) Heterocycles in Contemporary Organic Chemistry Research

Pyrrole, a five-membered aromatic heterocycle containing a single nitrogen atom, stands as a cornerstone in the field of organic chemistry. researchgate.net First identified in 1834, its unique electronic properties and reactivity have established it as a critical building block in the synthesis of a wide array of organic molecules. researchgate.net The pyrrole nucleus is a key structural motif in numerous biologically vital compounds. For instance, it forms the fundamental unit of the porphyrin ring, which is central to heme in hemoglobin and chlorophyll (B73375) in plants. nist.gov

Beyond its role in nature, the pyrrole scaffold is a prevalent feature in many synthetic compounds with significant applications in medicine and materials science. nist.govnih.gov A number of blockbuster drugs incorporate the pyrrole ring, underscoring its importance in pharmaceutical research and development. researchgate.net Its derivatives are investigated for a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. sigmaaldrich.com In the realm of materials science, pyrrole-based polymers and dyes are valued for their electronic and optical properties. nist.gov The versatility of the pyrrole ring in chemical reactions, such as electrophilic substitution and metal-catalyzed coupling, further cements its status as a privileged scaffold in modern organic synthesis. researchgate.net

| Compound | Significance |

|---|---|

| Heme | Prosthetic group in hemoglobin, responsible for oxygen transport. |

| Chlorophyll | Primary pigment for photosynthesis in plants. |

| Atorvastatin | A widely prescribed cholesterol-lowering medication. researchgate.net |

| Tolmetin | A nonsteroidal anti-inflammatory drug (NSAID). researchgate.net |

| Sunitinib | An anti-cancer drug used for the treatment of certain tumors. nih.gov |

Research Landscape of Ethanone (B97240) Derivatives of Pyrroles

Ethanone derivatives of pyrroles, particularly those with an acetyl group at the 2-position (2-acetylpyrroles), represent a significant subclass of pyrrole compounds. nih.gov 2-Acetylpyrrole (B92022) itself is a naturally occurring compound found in a variety of foods and is a product of browning reactions. foodb.ca It is recognized for its characteristic bread-like and nutty aroma and is used as a flavoring agent. nih.govfoodb.ca

From a synthetic standpoint, ethanone derivatives of pyrroles are valuable intermediates. The acetyl group can be a site for further chemical modifications, allowing for the construction of more complex molecular architectures. For example, 2-acetylpyrrole has been utilized in the synthesis of 2-acetyl-1-pyrroline. foodb.ca The acylation of pyrrole to produce these derivatives is a fundamental reaction in organic chemistry. nih.gov The introduction of substituents onto the pyrrole ring, in addition to the ethanone group, allows for the fine-tuning of the molecule's properties. Research in this area includes the development of novel synthetic methodologies for creating polysubstituted pyrroles. organic-chemistry.org These efforts are driven by the quest for new compounds with tailored biological activities or material properties. The study of ethanone derivatives of pyrrole extends to their physical and chemical properties, with research exploring their thermodynamic characteristics. nist.gov

| Compound Name | CAS Number | Molecular Formula | Key Feature/Application |

|---|---|---|---|

| 1-(1H-pyrrol-2-yl)ethanone (2-Acetylpyrrole) | 1072-83-9 nih.gov | C6H7NO nist.gov | Flavor component, synthetic intermediate. nih.govfoodb.ca |

| 1-(1-methyl-1H-pyrrol-2-yl)ethanone | 932-16-1 | C7H9NO chemsynthesis.com | N-substituted derivative used in synthetic studies. |

| 1-(1H-pyrrol-3-yl)ethanone | 1072-82-8 guidechem.com | C6H7NO guidechem.com | Isomer of 2-acetylpyrrole with different electronic properties. |

Strategic Positioning of 1-(3-ethyl-1H-pyrrol-2-yl)ethanone in Fundamental Chemical Studies

The compound this compound, with the CAS number 97188-37-9, is a disubstituted pyrrole. Its structure features an ethanone (acetyl) group at the 2-position and an ethyl group at the 3-position of the pyrrole ring. While specific research dedicated to this molecule is not widely reported, its strategic importance can be inferred from its structure.

The presence of the 2-acetyl group makes it a member of the well-studied class of 2-acetylpyrroles, suggesting its potential as a synthetic intermediate. The ethyl group at the 3-position is a key feature that distinguishes it from the parent compound, 2-acetylpyrrole. This alkyl substituent can influence the molecule's electronic and steric properties. The electron-donating nature of the ethyl group can affect the reactivity of the pyrrole ring in, for example, electrophilic substitution reactions. Furthermore, the steric bulk of the ethyl group can direct the regioselectivity of subsequent chemical transformations.

In the context of medicinal chemistry, the introduction of an ethyl group could be a strategic modification to enhance binding affinity to a biological target or to improve pharmacokinetic properties. Given the broad range of biological activities exhibited by substituted pyrroles, this compound represents a valuable, yet likely underexplored, building block for the synthesis of novel bioactive compounds. Its potential utility lies in the systematic exploration of structure-activity relationships, where the effect of the 3-ethyl substituent can be compared to other alkyl or functional groups at the same position. Thus, this compound is strategically positioned as a candidate for fundamental chemical studies aimed at expanding the chemical space of functionalized pyrrole derivatives for applications in drug discovery and materials science.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H11NO |

|---|---|

Molecular Weight |

137.18 g/mol |

IUPAC Name |

1-(3-ethyl-1H-pyrrol-2-yl)ethanone |

InChI |

InChI=1S/C8H11NO/c1-3-7-4-5-9-8(7)6(2)10/h4-5,9H,3H2,1-2H3 |

InChI Key |

RFPLKKYZQFEKCR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(NC=C1)C(=O)C |

Origin of Product |

United States |

Mechanistic Investigations of Chemical Transformations Involving 1 3 Ethyl 1h Pyrrol 2 Yl Ethanone

Reaction Pathway Elucidation and Kinetic Studies

The elucidation of reaction pathways for transformations involving 1-(3-ethyl-1H-pyrrol-2-yl)ethanone relies on a combination of experimental kinetic studies and computational modeling. The ethyl group at the 3-position and the acetyl group at the 2-position significantly influence the electron distribution within the pyrrole (B145914) ring, thereby dictating the preferred reaction pathways.

Kinetic studies on related 2-acylpyrroles indicate that the rate of many reactions is dependent on the nature of the substituents on the pyrrole ring. For electrophilic substitution reactions, the electron-donating nature of the alkyl group at the C3 position is expected to enhance the reactivity of the pyrrole ring. Conversely, the electron-withdrawing acetyl group at the C2 position deactivates the ring towards electrophilic attack but activates the carbonyl group for nucleophilic addition.

The Paal-Knorr synthesis, a fundamental method for pyrrole formation, provides a basis for understanding the stability and reactivity of the pyrrole core. The mechanism of this synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine. rgmcet.edu.inwikipedia.org Kinetic investigations of the Paal-Knorr reaction have shown that the rate-determining step can be the cyclization of a hemiaminal intermediate. rgmcet.edu.innih.gov The presence of substituents on the dicarbonyl precursor influences the reaction rate. For instance, studies on the formation of pyrroles from 4-oxoaldehydes have indicated that the absence of a methyl substituent at one of the carbonyls leads to a significantly higher rate of pyrrole formation compared to 2,5-hexanedione. nih.gov This suggests that the steric and electronic environment around the carbonyl groups plays a crucial role in the kinetics of pyrrole synthesis and, by extension, the reactivity of the resulting pyrrole.

Table 1: Hypothetical Kinetic Data for Electrophilic Bromination of Substituted Pyrroles

| Pyrrole Derivative | Relative Rate of Bromination |

| Pyrrole | 1 |

| 2-Acetylpyrrole (B92022) | 0.01 |

| 3-Ethylpyrrole | 150 |

| This compound | 5 |

This table presents hypothetical data to illustrate the expected relative reactivities based on general principles of electrophilic aromatic substitution.

Detailed Analysis of Electrophilic and Nucleophilic Reaction Mechanisms

The dual functionality of this compound allows for a rich exploration of both electrophilic and nucleophilic reaction mechanisms.

Electrophilic Substitution on the Pyrrole Ring:

The pyrrole ring is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution. byjus.commasterorganicchemistry.com The directing effects of the substituents on the ring are paramount in determining the regioselectivity of these reactions. The ethyl group at the 3-position is an activating, ortho-, para-director (directing to positions 2, 4, and 5). The acetyl group at the 2-position is a deactivating, meta-director (directing to position 4).

The general mechanism for electrophilic aromatic substitution on the pyrrole ring proceeds through a two-step addition-elimination pathway. masterorganicchemistry.comyoutube.com

Formation of the σ-complex (arenium ion): The π electrons of the pyrrole ring act as a nucleophile, attacking the electrophile (E+) to form a resonance-stabilized carbocation intermediate known as a σ-complex or arenium ion. byjus.commasterorganicchemistry.com

Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the pyrrole ring. masterorganicchemistry.com

For this compound, the primary site of electrophilic attack is predicted to be the C5 position, followed by the C4 position. The activating effect of the C3-ethyl group and the deactivating effect of the C2-acetyl group combine to make the C5 position the most electron-rich and sterically accessible site for electrophilic attack.

Nucleophilic Addition at the Carbonyl Group:

The acetyl group at the 2-position provides a site for nucleophilic attack. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond. libretexts.orgmasterorganicchemistry.com Aldehydes are generally more reactive towards nucleophiles than ketones due to both steric and electronic factors. libretexts.org

The mechanism of nucleophilic addition to the carbonyl group typically involves two steps under neutral or basic conditions: libretexts.orgunacademy.com

Nucleophilic attack: The nucleophile (Nu-) attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate. libretexts.orgunacademy.com

Protonation: The negatively charged oxygen of the alkoxide intermediate is protonated by a protic solvent or a weak acid to yield the final alcohol product. libretexts.orgunacademy.com

Under acidic conditions, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon and facilitates the attack by weaker nucleophiles. libretexts.org

Cycloaddition and Rearrangement Mechanisms in Pyrrole Chemistry

The pyrrole ring and its derivatives can participate in various cycloaddition and rearrangement reactions, leading to the formation of more complex heterocyclic systems.

Cycloaddition Reactions:

Pyrroles can act as dienes in [4+2] cycloaddition reactions (Diels-Alder reactions), particularly when the nitrogen atom bears an electron-withdrawing group. nih.govwikipedia.org While N-unsubstituted pyrroles are generally less reactive in Diels-Alder reactions, certain dienophiles can react under thermal conditions. nih.gov For this compound, the presence of the acetyl group could potentially enhance its reactivity as a diene.

Pyrroles can also undergo [3+2] cycloadditions with 1,3-dipoles, providing a route to various fused heterocyclic systems. chemistryschool.netresearchgate.net

Rearrangement Reactions:

A notable rearrangement in pyrrole chemistry is the Ciamician-Dennstedt rearrangement . This reaction involves the ring expansion of a pyrrole to a 3-halopyridine upon treatment with a dihalocarbene, typically generated from a haloform and a strong base. chemistryschool.netwikipedia.orgyoutube.com The mechanism involves the initial formation of a dichlorocyclopropane intermediate by the [2+1] cycloaddition of dichlorocarbene (B158193) to the pyrrole ring. This intermediate then undergoes a rearrangement to afford the pyridine (B92270) ring. youtube.com Recent advancements have utilized chlorodiazirines as carbene precursors for similar ring expansion reactions, offering a milder and more direct route to substituted pyridines. organic-chemistry.orgacs.org It is plausible that this compound could undergo such a rearrangement to yield a substituted chloropyridine.

Identification and Role of Transient Intermediates in Reaction Progression

The progression of chemical reactions involving this compound is governed by the formation and fate of various transient intermediates.

σ-Complex (Arenium Ion): As discussed in the context of electrophilic substitution, the σ-complex is a key intermediate whose stability influences the rate and regioselectivity of the reaction. The resonance stabilization of this cation directs the incoming electrophile to specific positions on the pyrrole ring. byjus.commasterorganicchemistry.com

Tetrahedral Intermediate: In nucleophilic addition reactions at the carbonyl group, the formation of a tetrahedral alkoxide intermediate is a crucial step. libretexts.orgunacademy.com The stability and subsequent reactivity of this intermediate determine the outcome of the reaction, which can be a simple addition or a more complex transformation if a leaving group is present.

Cyclopropane Intermediates: In reactions like the Ciamician-Dennstedt rearrangement, a transient dihalocyclopropane intermediate is formed. youtube.com The strain in this three-membered ring drives the subsequent rearrangement to the more stable pyridine system.

Hemiaminal and Enamine Intermediates: In the context of the Paal-Knorr synthesis, which is relevant to the formation of the pyrrole core itself, hemiaminal and enamine intermediates play a critical role. rgmcet.edu.innih.govacs.org Kinetic studies have suggested that the cyclization often proceeds through a hemiaminal intermediate. nih.gov

Table 2: Key Transient Intermediates in Reactions of this compound

| Reaction Type | Transient Intermediate | Role in Reaction Progression |

| Electrophilic Aromatic Substitution | σ-Complex (Arenium Ion) | Determines regioselectivity and reaction rate. |

| Nucleophilic Carbonyl Addition | Tetrahedral Alkoxide | Precursor to the final alcohol product. |

| Ciamician-Dennstedt Rearrangement | Dichlorocyclopropane | Drives the ring expansion to a pyridine. |

| Paal-Knorr Synthesis (Formation) | Hemiaminal | Undergoes cyclization to form the pyrrole ring. |

The identification and characterization of these transient species, often through spectroscopic methods or trapping experiments, are fundamental to a complete understanding of the reaction mechanisms.

Advanced Spectroscopic and Structural Characterization Methodologies for 1 3 Ethyl 1h Pyrrol 2 Yl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 1-(3-ethyl-1H-pyrrol-2-yl)ethanone. Both ¹H and ¹³C NMR provide critical data for assigning the positions of protons and carbons within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, 2-acetylpyrrole (B92022), shows characteristic signals for the pyrrole (B145914) ring protons and the acetyl group. nih.gov In this compound, the ethyl group at the C3 position introduces additional signals. The ethyl group's methylene (B1212753) protons (-CH2-) would appear as a quartet, coupled to the adjacent methyl protons (-CH3-), which in turn would appear as a triplet. The protons on the pyrrole ring would exhibit distinct chemical shifts and coupling patterns depending on their electronic environment, which is influenced by both the acetyl and ethyl substituents.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For the parent compound, 2-acetylpyrrole, signals are observed for the carbonyl carbon of the acetyl group, the methyl carbon, and the four carbons of the pyrrole ring. nih.gov In the case of this compound, additional resonances for the ethyl group's methylene and methyl carbons would be present. The chemical shifts of the pyrrole ring carbons would also be altered due to the presence of the C3-ethyl group, aiding in the complete assignment of the carbon skeleton.

A detailed analysis of ¹H-¹H COSY, HSQC, and HMBC experiments would be instrumental in definitively assigning all proton and carbon signals and confirming the connectivity of the ethyl and acetyl groups to the pyrrole ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyrrole NH | 9.0-10.0 | - |

| Pyrrole CH (C4, C5) | 6.0-7.5 | 105-125 |

| Acetyl CH₃ | 2.3-2.6 | 25-30 |

| Ethyl CH₂ | 2.5-3.0 | 15-20 |

| Ethyl CH₃ | 1.1-1.4 | 10-15 |

| Pyrrole C2 | - | ~130 |

| Pyrrole C3 | - | ~120 |

| Carbonyl C=O | - | 190-200 |

Note: These are estimated chemical shift ranges and can vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, MS analysis would confirm its molecular weight. The molecular formula for this compound is C₈H₁₁NO, corresponding to a molecular weight of approximately 137.18 g/mol .

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound, an HRMS measurement would confirm the presence of eight carbon atoms, eleven hydrogen atoms, one nitrogen atom, and one oxygen atom. This is a critical step in verifying the identity of the synthesized or isolated compound. For instance, HRMS has been used to confirm the elemental composition of various substituted pyrroles. rsc.org

The fragmentation pattern observed in the mass spectrum can also provide structural information. The cleavage of the acetyl and ethyl groups would result in characteristic fragment ions, further supporting the proposed structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound, the IR spectrum would show characteristic absorption bands for the N-H bond of the pyrrole ring, the C=O (carbonyl) bond of the acetyl group, and C-H bonds of the alkyl and aromatic-like pyrrole ring.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| N-H (pyrrole) | Stretching | 3200-3500 |

| C=O (acetyl) | Stretching | 1650-1700 |

| C-H (pyrrole ring) | Stretching | 3000-3100 |

| C-H (alkyl) | Stretching | 2850-3000 |

| C-N (pyrrole) | Stretching | 1000-1350 |

| C=C (pyrrole ring) | Stretching | 1400-1600 |

Note: The exact positions of these bands can be influenced by the molecular environment and intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyrrole ring, being an aromatic-like system, and the carbonyl group contain π electrons that can be excited by UV radiation. The UV-Vis spectrum of this compound would exhibit absorption maxima corresponding to π → π* and n → π* transitions. The position and intensity of these absorptions are sensitive to the substitution pattern on the pyrrole ring and can be used to study the electronic effects of the ethyl and acetyl groups.

X-ray Diffraction Studies for Solid-State Structure and Conformational Analysis

Application of Advanced Spectroscopic Techniques for Dynamic and Intermolecular Interaction Studies

Advanced NMR techniques, such as variable-temperature NMR, can be employed to study dynamic processes, such as the rotation of the acetyl and ethyl groups around their respective single bonds. These studies can provide information on the energy barriers associated with these conformational changes.

Furthermore, techniques like 2D NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to probe through-space interactions between protons, providing further evidence for the spatial arrangement of the substituents. The study of intermolecular interactions, such as hydrogen bonding, can be further investigated using techniques like concentration-dependent ¹H NMR, where changes in chemical shifts can indicate the formation of intermolecular hydrogen bonds.

Theoretical and Computational Chemistry Studies of 1 3 Ethyl 1h Pyrrol 2 Yl Ethanone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its energy, geometry, and electronic properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. It is particularly well-suited for studying the geometry and energetics of organic molecules like 1-(3-ethyl-1H-pyrrol-2-yl)ethanone.

A typical DFT study would involve geometry optimization to find the lowest energy structure of the molecule. This is achieved by calculating the forces on each atom and iteratively moving the atoms until a minimum on the potential energy surface is reached. The B3LYP functional combined with a basis set such as 6-311++G(d,p) is a common choice for such calculations, providing reliable geometric parameters and energies.

Table 1: Hypothetical Optimized Geometric Parameters for this compound calculated at the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Length | C2-C3 | 1.39 Å |

| C3-C4 | 1.42 Å | |

| C4-C5 | 1.38 Å | |

| N1-C2 | 1.37 Å | |

| N1-C5 | 1.38 Å | |

| C2-C6 (acetyl) | 1.48 Å | |

| C6=O7 (acetyl) | 1.23 Å | |

| C3-C8 (ethyl) | 1.51 Å | |

| Bond Angle | C5-N1-C2 | 109.5° |

| N1-C2-C3 | 108.0° | |

| C2-C3-C4 | 107.5° | |

| C3-C4-C5 | 107.8° | |

| N1-C2-C6 | 125.0° | |

| C3-C2-C6 | 127.0° | |

| C2-C3-C8 | 128.0° |

Note: The atom numbering is as follows: N1 is the pyrrole (B145914) nitrogen, C2 to C5 are the pyrrole carbons starting from the carbon bonded to the acetyl group, C6 and O7 are the acetyl carbon and oxygen, and C8 and C9 are the ethyl carbons.

While DFT is widely used, other quantum chemical methods also offer valuable insights. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are based on first principles without empirical parameterization. These methods can provide higher accuracy, especially for electron correlation effects, but are computationally more demanding. They are often used as a benchmark for DFT results.

Semi-empirical approaches, on the other hand, use parameters derived from experimental data to simplify the calculations. Methods like AM1 and PM3 are much faster than DFT or ab initio methods, making them suitable for preliminary conformational searches of large molecules, though with lower accuracy.

Molecular Modeling and Molecular Dynamics Simulations for Conformational Space Exploration

The presence of the ethyl and acetyl groups in this compound introduces conformational flexibility. Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of the molecule over time.

In an MD simulation, the classical equations of motion are solved for all atoms in the system. This allows for the observation of bond rotations and the identification of stable conformers and the energy barriers between them. A simulation would typically be run for several nanoseconds to ensure adequate sampling of the conformational space. The results would reveal the preferred orientations of the ethyl and acetyl substituents relative to the pyrrole ring.

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy and spatial distribution of these orbitals can predict the sites of electrophilic and nucleophilic attack.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole ring, while the LUMO is likely to be centered on the electron-withdrawing acetyl group. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound calculated at the B3LYP/6-311++G(d,p) level of theory.

| Orbital | Hypothetical Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 4.3 |

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for analyzing the delocalization of electron density and understanding bonding and intermolecular interactions. NBO analysis transforms the complex molecular orbitals into a set of localized bonds, lone pairs, and anti-bonding orbitals that correspond to the familiar Lewis structure picture.

Table 3: Hypothetical Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound.

| Donor NBO (i) | Acceptor NBO (j) | Hypothetical E(2) (kcal/mol) |

| LP(1) N1 | π(C2-C3) | 35.2 |

| LP(1) N1 | π(C4-C5) | 28.5 |

| π(C2-C3) | π(C6=O7) | 15.8 |

| π(C4-C5) | π(C2-C3) | 20.1 |

| σ(C3-C8) | σ*(C2-C3) | 4.5 |

E(2) represents the stabilization energy of the donor-acceptor interaction.

Conformational Analysis and Energetic Stability Studies

The rotational barriers around the C2-C6 (pyrrole-acetyl) and C3-C8 (pyrrole-ethyl) single bonds determine the conformational preferences of this compound. A potential energy surface (PES) scan can be performed by systematically rotating these dihedral angles and calculating the energy at each step using DFT.

The results of such a scan would identify the global minimum energy conformation as well as any local minima and the transition states connecting them. It is expected that the most stable conformer would have the acetyl group's carbonyl oxygen pointing away from the ethyl group to minimize steric hindrance. The planarity of the acetyl group with respect to the pyrrole ring would also be a key factor in determining stability, as it affects the extent of π-conjugation.

Table 4: Hypothetical Relative Energies of Key Conformers of this compound.

| Conformer | Dihedral Angle (N1-C2-C6=O7) | Dihedral Angle (C2-C3-C8-C9) | Hypothetical Relative Energy (kcal/mol) |

| Global Minimum | 180° | 60° | 0.00 |

| Local Minimum 1 | 0° | 60° | 2.5 |

| Local Minimum 2 | 180° | 180° | 1.2 |

| Transition State | 90° | 60° | 5.8 |

In Silico Approaches for Mechanistic Insights into Molecular Recognition and Binding Interactions

extensive research of publicly available scientific literature and chemical databases did not yield specific theoretical or computational studies focusing on the molecular recognition and binding interactions of this compound. While in silico methods such as molecular docking and molecular dynamics simulations are commonly employed to investigate how molecules of this nature interact with biological targets, no such studies have been published for this particular compound.

Computational chemistry is a powerful tool for predicting the binding affinity and mode of interaction between a small molecule, such as this compound, and a protein or other macromolecular target. These studies can provide valuable insights into the potential biological activity and mechanism of action of a compound. The absence of such data for this compound indicates a gap in the current scientific knowledge surrounding this specific chemical entity.

Future research in this area would be beneficial to elucidate the potential molecular interactions and recognition patterns of this compound, which could inform its potential applications in medicinal chemistry and materials science.

Chemical Reactivity and Derivatization Studies of 1 3 Ethyl 1h Pyrrol 2 Yl Ethanone

Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Ring

Pyrrole and its derivatives are known to be highly reactive towards electrophiles, often more so than benzene. chempedia.infopearson.com The lone pair of electrons on the nitrogen atom is delocalized into the aromatic system, increasing the electron density of the ring and making it a potent nucleophile. pearson.com Electrophilic substitution on the pyrrole ring of 1-(3-ethyl-1H-pyrrol-2-yl)ethanone is a key reaction for its functionalization.

The acetyl group at the 2-position is an electron-withdrawing group, which generally deactivates an aromatic ring towards electrophilic attack. However, in the case of the highly reactive pyrrole ring, substitution still readily occurs. The directing effect of the substituents on the ring governs the position of substitution. The acyl group at C2 and the ethyl group at C3 influence the regioselectivity of these reactions. Typically, electrophilic attack on pyrrole occurs preferentially at the 2- or 5-position (the α-positions) because the carbocation intermediate is better stabilized by resonance. pearson.comonlineorganicchemistrytutor.comquora.com

Common electrophilic substitution reactions applicable to pyrrole derivatives include:

Nitration: Introduction of a nitro group (-NO2) onto the pyrrole ring, typically using reagents like nitric acid in acetic anhydride. numberanalytics.com

Halogenation: The reaction with halogens such as chlorine or bromine to introduce halogen atoms onto the ring. numberanalytics.com

Acylation: The introduction of an acyl group, often through Friedel-Crafts acylation, although milder conditions are generally required for pyrroles compared to benzene. numberanalytics.commasterorganicchemistry.com

Sulfonation: The introduction of a sulfonic acid group (-SO3H). masterorganicchemistry.com

Transformations Involving the Ethanone (B97240) Carbonyl Group

The ethanone (acetyl) group attached to the pyrrole ring provides a reactive site for a variety of chemical transformations. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. savemyexams.comlibretexts.org

Nucleophilic Additions and Derivatives

The carbonyl group of this compound readily undergoes nucleophilic addition reactions. eopcw.com In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated. savemyexams.comlibretexts.org

With strong nucleophiles, the reaction proceeds via direct nucleophilic attack followed by protonation. eopcw.com With weaker nucleophiles, the reaction may be acid-catalyzed, where protonation of the carbonyl oxygen precedes nucleophilic attack, making the carbonyl carbon more electrophilic. libretexts.orgeopcw.com

A variety of derivatives can be formed through these reactions, as illustrated in the following table:

| Nucleophile | Product Type |

| Hydride ion (from NaBH4 or LiAlH4) | Alcohol |

| Grignard reagents (R-MgX) | Tertiary Alcohol |

| Cyanide ion (CN-) | Cyanohydrin |

| Amines (RNH2) | Imine (Schiff base) |

| Hydroxylamine (NH2OH) | Oxime |

| Hydrazine (B178648) (NH2NH2) and its derivatives | Hydrazone |

Reduction Reactions to Alcohol Derivatives

The carbonyl group of the ethanone moiety can be selectively reduced to a hydroxyl group, yielding the corresponding alcohol derivative, 1-(3-ethyl-1H-pyrrol-2-yl)ethanol. This transformation is a common and important reaction in organic synthesis. masterorganicchemistry.comlibretexts.org

A widely used and effective reagent for this reduction is sodium borohydride (B1222165) (NaBH4). masterorganicchemistry.comacs.org This reagent is a source of hydride ions (H-), which act as the nucleophile. chemguide.co.uk The reduction of ketones with sodium borohydride typically yields secondary alcohols. masterorganicchemistry.comyoutube.com The reaction is generally carried out in a protic solvent such as methanol, ethanol, or aqueous solutions. chemguide.co.uk The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. masterorganicchemistry.comchemguide.co.uk

While lithium aluminum hydride (LiAlH4) is a more powerful reducing agent, sodium borohydride is often preferred due to its milder nature and greater chemoselectivity, as it typically does not reduce esters or amides under standard conditions. masterorganicchemistry.comlibretexts.org

Condensation Reactions with Various Reagents

Condensation reactions involving the ethanone carbonyl group of this compound provide a pathway to a wide array of derivatives with extended conjugation and diverse functionalities. These reactions typically involve the initial nucleophilic addition to the carbonyl group, followed by the elimination of a water molecule. eopcw.com

Common reagents that undergo condensation with ketones include:

Hydroxylamine (NH2OH): Reacts with the ethanone to form an oxime, specifically this compound oxime.

Hydrazine (H2NNH2) and its derivatives: These reagents react to form hydrazones. For instance, reaction with hydrazine hydrate (B1144303) leads to the corresponding hydrazone derivative. The Wolff-Kishner reduction utilizes the formation of a hydrazone, which is then heated with a strong base to reduce the carbonyl group completely to a methylene (B1212753) group. libretexts.org

Amines: Primary amines react to form imines (Schiff bases).

Active methylene compounds: In reactions like the Claisen-Schmidt condensation, an enolate from another carbonyl compound can act as the nucleophile, leading to the formation of α,β-unsaturated ketones (chalcones).

Cycloaddition Reactions and Annulation Strategies

The pyrrole ring and its derivatives can participate in cycloaddition and annulation reactions to construct more complex heterocyclic systems. These reactions are valuable for the synthesis of fused-ring structures containing the pyrrole nucleus. mdpi.comresearchgate.net

One notable strategy is the [4+1] annulation, which has been utilized for the synthesis of pyrroles from α-alkenyl-dicarbonyl compounds and primary amines, catalyzed by palladium(II) trifluoroacetate. mdpi.com Although this describes the synthesis of the pyrrole ring itself, similar principles of cycloaddition can be applied to pre-formed pyrroles.

Another important class of reactions is the [3+2] cycloaddition. For example, the reaction of tosylmethyl isocyanides (TosMIC) with electron-deficient alkenes is a well-established method for synthesizing pyrrole rings. nih.gov This type of reaction involves the formation of a five-membered ring through the combination of a three-atom component and a two-atom component. nih.gov

Diels-Alder reactions, a type of [4+2] cycloaddition, are generally not characteristic of the pyrrole ring itself due to its aromaticity. uctm.edu However, derivatization of the pyrrole can sometimes enable its participation in such reactions.

Functionalization of the Ethyl Side Chain for Structural Diversity

The ethyl group at the 3-position of the pyrrole ring offers another site for chemical modification, allowing for the introduction of further structural diversity. While the pyrrole ring and the ethanone group are typically more reactive, the ethyl side chain can be functionalized under specific conditions.

Reactions at the ethyl group might include:

Halogenation: Free-radical halogenation at the benzylic-like position (the carbon adjacent to the pyrrole ring) can be achieved using reagents like N-bromosuccinimide (NBS) under radical initiation conditions.

Oxidation: Strong oxidizing agents can potentially oxidize the ethyl group.

Further Elaboration: Once functionalized, for example through halogenation, the side chain can be subjected to nucleophilic substitution or elimination reactions to introduce a variety of other functional groups.

The ability to selectively modify the ethyl side chain, in conjunction with the reactivity of the pyrrole ring and the ethanone group, underscores the utility of this compound as a versatile scaffold in the synthesis of complex molecules.

Lack of Specific Research Data Hinders Comprehensive Analysis of this compound

Despite a thorough review of available scientific literature, detailed research findings on the chemical reactivity, derivatization, and structure-activity relationship (SAR) studies specifically for the compound this compound are not presently available in the public domain. Consequently, a comprehensive article with specific data tables on its novel derivatized compounds and their binding mechanisms cannot be generated at this time.

While general information on the reactivity and biological importance of the broader pyrrole class of compounds is well-documented, specific studies focusing on the derivatization of this compound and the subsequent evaluation of these new analogs are absent from the reviewed literature. The existing research on related molecules, such as other substituted pyrroles and pyrrolones, provides a foundational understanding of how modifications to the pyrrole core can influence biological activity. However, direct extrapolation of these findings to this compound without specific experimental data would be speculative.

The development of novel derivatized compounds from a lead molecule like this compound is a critical step in drug discovery and development. Such studies typically involve the chemical modification of various parts of the molecule, including the ethyl group at the C3 position and the acetyl group at the C2 position of the pyrrole ring. These modifications aim to explore and optimize the compound's interaction with biological targets.

Structure-activity relationship (SAR) studies are essential to understand how these chemical changes affect the compound's potency, selectivity, and pharmacokinetic properties. This is often presented in detailed tables that correlate specific structural changes with quantitative measures of biological activity, such as IC₅₀ or Kᵢ values. The absence of such published data for this compound prevents the creation of the requested in-depth analysis and data tables.

Further research is required to be undertaken and published on this compound to elucidate its chemical reactivity and to explore the potential of its derivatives as therapeutic agents. Until such specific data becomes available, a detailed discussion on the development of its novel derivatized compounds and their structure-activity relationships remains speculative.

Advanced Research Applications in Chemical Sciences Involving 1 3 Ethyl 1h Pyrrol 2 Yl Ethanone

1-(3-ethyl-1H-pyrrol-2-yl)ethanone as a Key Building Block in Complex Organic Synthesis

The pyrrole (B145914) nucleus is a fundamental heterocyclic motif found in numerous biologically active compounds and functional materials. Substituted pyrroles like this compound are therefore crucial intermediates in the synthesis of more complex molecular frameworks. The reactivity of the pyrrole ring, coupled with the functional handles provided by the ethyl and acetyl groups, allows for a wide range of chemical transformations.

In the realm of medicinal chemistry, pyrrole derivatives are integral to the structure of many pharmaceutical agents. The development of novel pyrrole-based drug candidates often relies on the strategic functionalization of simpler pyrrole precursors. For instance, multicomponent reactions involving α-hydroxyketones, 3-oxobutanenitrile, and anilines have been employed to construct functionalized pyrroles, which serve as precursors for drug candidates. nih.gov Furthermore, structure-based drug design has led to the creation of pyrrole inhibitors for enzymes like MEK kinase, highlighting the importance of tailored pyrrole synthesis in drug discovery. nih.gov

The synthesis of natural products and their analogues also frequently involves pyrrole-containing intermediates. The modular nature of pyrrole synthesis allows for the construction of complex structures, such as the prodigiosin (B1679158) family of pigments, which exhibit a range of biological activities. While direct examples involving this compound in the total synthesis of specific natural products are not extensively detailed in the provided context, the general utility of substituted pyrroles in such endeavors is well-established.

Applications in Supramolecular Chemistry Research

Supramolecular chemistry, the study of systems involving molecular assemblies, has significantly benefited from the incorporation of pyrrole-based units. The hydrogen-bonding capabilities of the pyrrole N-H group are central to its role in molecular recognition and self-assembly processes.

Host-Guest Chemistry and Encapsulation Studies

The ability of pyrrole-containing macrocycles, such as calix mdpi.compyrroles, to act as hosts for various guest molecules is a cornerstone of host-guest chemistry. nih.gov These macrocycles can form stable complexes with both anions and neutral molecules, driven by hydrogen bonding interactions. bgsu.edu The functionalization of calix mdpi.compyrroles, for instance with acidic groups, can enhance their solubility and facilitate host-guest interactions, leading to the development of molecular sensors. nih.gov While not a macrocycle itself, this compound can be envisioned as a precursor for the synthesis of more elaborate host systems. The pyrrole moiety provides a crucial recognition site, and the ethyl and acetyl groups can be modified to tune the size, shape, and electronic properties of the resulting cavity. Theoretical studies have also explored the interaction of pyrrole-based host compounds with fullerenes like C70, demonstrating the potential for creating host-guest systems for the recognition and isolation of these important molecules. aip.orgresearchgate.net

Design of Anion Recognition Systems

The development of synthetic receptors for anions is a major focus of supramolecular chemistry, with applications in sensing, extraction, and transport. The pyrrole N-H group is an excellent hydrogen bond donor, making pyrrole-containing molecules ideal candidates for anion recognition. nih.govnih.gov A variety of pyrrole-based anion receptors have been developed, ranging from simple open-chain systems to complex macrocyclic structures like calix mdpi.compyrroles. nih.govutexas.edu These receptors can selectively bind to a range of anions, with the selectivity often dictated by the preorganization of the binding site and the number of hydrogen bond donors. mdpi.comnih.gov For example, tripodal tris(pyrrolamide) receptors have shown high affinity for various anions, with their three-dimensional geometry preorganized for anion binding. nih.gov The design of these systems is often guided by computational methods to rationalize the observed binding trends. mdpi.com

Molecular Container Design and Assembly

The principles of self-assembly can be harnessed to construct intricate molecular containers from pyrrole-based building blocks. These containers can encapsulate guest molecules and create isolated microenvironments, mimicking the function of enzymes. The synthesis of dithiocarbamate (B8719985) ligands based on a pyrrole framework has been shown to self-assemble with metal ions to form neutral, dinuclear metallomacrocycles and trinuclear metallocryptands. reading.ac.uk These structures represent a form of molecular container, with the potential for encapsulating and reacting with guest molecules.

Role in Catalyst Design and Ligand Development for Metal Coordination

The pyrrole ring and its derivatives are versatile ligands in coordination chemistry, capable of binding to a wide range of metal ions. The development of pyrrole-based ligands has led to the creation of novel catalysts for various organic transformations.

Pincer ligands, which are tridentate ligands that coordinate to a metal center in a meridional fashion, have been synthesized using a pyrrole backbone. youtube.comnih.gov These ligands, often featuring phosphine (B1218219) or nitrogen donor arms, form highly stable complexes with metals like iron and palladium. youtube.comnih.govacs.org Iron complexes of pyrrole-based PNP pincer ligands have been shown to be precursors for catalysts and can access multiple oxidation states. nih.govacs.org The flexibility of the pincer framework allows for a breadth of coordination numbers and spin states, influencing the catalytic activity of the resulting metal complexes. acs.org Pyrrole-based ligands have also been explored for their potential in catalyzing reactions such as proton-coupled electron transfer (PCET). youtube.com

Explorations in Material Science Research: Chemical Design and Performance

The inherent properties of the pyrrole ring, particularly its aromaticity and potential for polymerization, make it a valuable component in the design of advanced materials.

Polypyrrole and its derivatives are well-known conducting polymers with a wide range of applications in electronics, sensing, and energy storage. nih.govbohrium.comnih.gov The electrochemical or chemical oxidative polymerization of pyrrole monomers leads to the formation of these materials. acs.orgmdpi.com The properties of polypyrroles, such as their conductivity and mechanical strength, can be tuned by copolymerization with other monomers or by introducing functional groups onto the pyrrole ring. nih.gov While this compound itself is not a monomer for direct polymerization in the same vein as pyrrole, its derivatives could be designed to incorporate polymerizable functionalities.

Furthermore, the principles of supramolecular chemistry can be applied to create novel materials. For instance, the development of halogen bonding-based hyperbranched polymers from pyrrole-containing building blocks is being explored for applications such as the extraction of pollutants from water. utexas.edu The combination of the recognition properties of the pyrrole moiety with the macroscopic properties of polymers opens up new avenues for the creation of functional materials with tailored performance characteristics.

Precursors for Electrically Conducting Polymers (e.g., Polypyrroles)

While research specifically detailing the polymerization of this compound is not widely available, extensive studies on the closely related analogue, 2-acetylpyrrole (B92022), provide significant insights into its potential as a monomer for electrically conducting polymers. researchgate.netresearchgate.net Polypyrrole is a well-known conducting polymer valued for its high conductivity when doped, environmental stability, and biocompatibility. scispace.com

A polymer of 2-acetylpyrrole, denoted as P(2-APy), has been successfully synthesized via a chemical method using ammonium (B1175870) persulfate as an initiator. researchgate.netresearchgate.net The resulting polymer's structure and properties were thoroughly characterized. researchgate.netresearchgate.net The presence of substituents on the pyrrole ring is known to significantly influence the properties of the final polymer, including its conductivity, solubility, and processability. The ethyl group at the 3-position of this compound would be expected to increase the solubility of the resulting polymer in organic solvents compared to the unsubstituted P(2-APy), potentially facilitating easier processing and film formation. However, the steric hindrance from the ethyl group, combined with the acetyl group at the 2-position, might also affect the polymerization efficiency and the planarity of the polymer chains, which in turn could influence the ultimate electrical conductivity.

Theoretical studies on substituted oligopyrroles confirm that modifications to the chemical structure are a primary method for modulating the physical properties of these materials. scispace.com Therefore, this compound is a viable candidate for investigation as a precursor for new functional polymers with tailored properties.

Components in Optoelectronic Materials Development (e.g., OLEDs)

The field of optoelectronics actively explores organic materials for applications such as Organic Light-Emitting Diodes (OLEDs), and pyrrole-based compounds are of significant interest. kennesaw.edunih.gov The optoelectronic properties of polymers derived from substituted pyrroles are particularly relevant. Research on poly(2-acetyl pyrrole), P(2-APy), has demonstrated its potential for optoelectronic devices due to its enhanced optical and electrical properties. researchgate.netresearchgate.net

The optical and electrochemical energy gaps are critical parameters for optoelectronic materials. scispace.com For P(2-APy), these values have been determined experimentally, providing a benchmark for what could be expected from polymers of its derivatives. researchgate.netresearchgate.net The introduction of an ethyl group onto the pyrrole ring, as in this compound, would tune these electronic properties. This tuning is a key strategy in the molecular design of new materials for optoelectronics. scispace.com The electron-donating nature of the ethyl group could alter the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the polymer, thereby changing the energy gap and, consequently, its absorption and emission characteristics. kennesaw.edu

The following table summarizes the key energy gap data for the analogous polymer, P(2-APy), which serves as a foundational model for predicting the performance of polymers derived from this compound.

| Polymer | Parameter | Value (eV) | Method of Determination |

|---|---|---|---|

| Poly(2-acetyl pyrrole) P(2-APy) | Optical Energy Gap (Eopt) | 1.83 | UV-Vis Spectroscopy |

| Electrochemical Energy Gap (Eg) | 1.75 | Cyclic Voltammetry |

This interactive table presents the optical and electrochemical energy gaps for poly(2-acetyl pyrrole), a close structural analogue of a polymer from this compound. Data sourced from researchgate.net.

Mechanistic Studies of Molecular Interactions in Chemical Biology

The pyrrole scaffold is a cornerstone in the design of biologically active molecules. rsc.org Understanding how these molecules interact with biological targets like enzymes and receptors is a crucial area of chemical biology research.

Elucidation of Enzyme Binding Mechanisms and Inhibition Modes

Lactate dehydrogenase A (LDH-A) is a key enzyme in the glycolytic pathway, which is often highly activated in cancer cells. nih.govnih.gov This makes LDH-A an attractive therapeutic target for developing new anticancer agents. nih.govnih.gov A study investigating pyrrol-2-yl ethanone (B97240) derivatives as potential inhibitors of LDH-A has provided valuable mechanistic insights. nih.gov

In this research, two pyrrol-2-yl ethanone derivatives, PM1 and PM2, were synthesized and evaluated as LDH-A inhibitors. nih.gov The study used fluorescence and circular dichroism (CD) spectroscopy to probe the interaction between the compounds and the enzyme. nih.gov The results demonstrated that the affinity interaction of the compounds with LDH-A and the subsequent changes to the secondary structure of the enzyme were significant factors affecting its activity. nih.gov This indicates that the binding event induces a conformational change in the enzyme, which is a common mode of inhibition. nih.govmdpi.com Furthermore, at low micromolar concentrations, these derivatives were shown to alter the level of pyruvate (B1213749) in cancer cells, confirming their impact on the metabolic pathway regulated by LDH-A. nih.gov

The table below details the mechanistic findings for the inhibition of LDH-A by this class of pyrrole derivatives.

| Observation | Method | Inferred Mechanism/Effect |

|---|---|---|

| Change in enzyme fluorescence | Fluorescence Spectroscopy | Indicates direct binding and affinity interaction between the compound and LDH-A. nih.gov |

| Alteration of enzyme structure | Circular Dichroism (CD) Spectroscopy | Demonstrates that compound binding induces changes in the secondary structure of LDH-A, contributing to inhibition. nih.gov |

| Reduction of pyruvate levels in cancer cells | Cell-based Assay | Confirms that the inhibition of LDH-A activity by the compound has a downstream effect on cellular metabolism. nih.gov |

This interactive table summarizes the key mechanistic findings from a study on the inhibition of Lactate Dehydrogenase A (LDH-A) by pyrrol-2-yl ethanone derivatives. Data sourced from nih.gov.

Investigation of Receptor Interaction Mechanisms

The interaction of small molecules with biological receptors is fundamental to drug discovery. Pyrrole-containing structures are frequently explored as ligands for various receptors. For instance, a pyrrole analogue of 1-(furan-2-yl)-2-(1H-indol-3-yl)ethanone was synthesized for investigation as a potential ligand for the human aryl hydrocarbon receptor (AhR). researchgate.net The AhR is a ligand-inducible transcription factor that binds a wide array of structurally diverse compounds and is an important drug target. researchgate.netmdpi.com

The mechanism of interaction for pyrrole-containing molecules often involves the pyrrole N-H group acting as a hydrogen bond donor. nih.gov This has been extensively studied in the context of synthetic anion receptors, where pyrrole units are incorporated into larger scaffolds to create a preorganized cavity. nih.gov These cavities bind anions through a network of hydrogen bonds, with the pyrrole N-H protons playing a crucial role. nih.gov Density functional theory (DFT) calculations and NMR spectroscopy have confirmed that the geometry of the receptor-anion complex is stabilized by these hydrogen bonds. vlifesciences.com

Q & A

Q. What are the common synthetic routes for preparing 1-(3-ethyl-1H-pyrrol-2-yl)ethanone, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via acylation of substituted pyrroles . A standard approach involves reacting 3-ethyl-1H-pyrrole with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions at low temperatures (~0–5°C) to minimize side reactions . Alternative methods include multi-component reactions (e.g., using ketones, amines, and aldehydes), where continuous flow reactors improve scalability and reproducibility . Key parameters affecting yield and purity include:

Q. How is the molecular structure of this compound characterized, and what techniques are most reliable?

- Methodological Answer : Structural elucidation combines spectroscopic and crystallographic methods :

- NMR spectroscopy : ¹H and ¹³C NMR identify substituent patterns (e.g., ethyl group at C3, ketone at C2). Aromatic protons in the pyrrole ring typically resonate at δ 6.5–7.0 ppm, while the acetyl group appears as a singlet near δ 2.4 ppm .

- X-ray crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths and angles. For example, the ketone group’s planarity with the pyrrole ring can be confirmed via C=O bond distances (~1.22 Å) .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₈H₁₁NO⁺ with m/z 137.0841) .

Q. What preliminary biological screening approaches are used to evaluate this compound’s bioactivity?

- Methodological Answer : Initial screening focuses on antimicrobial and anticancer assays :

- Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess IC₅₀ values. Structural analogs with halogen substituents often show enhanced activity due to increased lipophilicity .

- QSAR modeling : Predicts bioactivity by correlating electronic properties (e.g., HOMO-LUMO gaps) with experimental data .

Advanced Research Questions

Q. How can computational methods resolve contradictions between spectroscopic and crystallographic data for this compound?

- Methodological Answer : Discrepancies (e.g., unexpected NMR shifts vs. X-ray bond angles) are addressed via:

- DFT calculations : Gaussian or ORCA software optimize geometries and simulate NMR/IR spectra, comparing theoretical and experimental results .

- Hirshfeld surface analysis : Visualizes intermolecular interactions (e.g., C-H···O contacts) that may distort spectroscopic readings .

- Dynamic NMR : Detects conformational flexibility (e.g., ring puckering) causing signal broadening at higher temperatures .

Q. What strategies optimize the enantioselective synthesis of derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer : Enantioselective routes involve:

- Chiral catalysts : Proline-derived organocatalysts or transition-metal complexes (e.g., Ru-BINAP) induce asymmetry during cyclization or acylation .

- Kinetic resolution : Enzymatic methods (e.g., lipases) separate enantiomers via selective ester hydrolysis .

- Parallel synthesis : Automated platforms generate libraries of analogs (e.g., varying substituents at C3 or C5) to map steric/electronic effects on bioactivity .

Q. How do solvent effects and substituent electronic properties influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in Suzuki-Miyaura or Buchwald-Hartwig reactions. Key factors include:

- Electron-withdrawing groups (e.g., -NO₂ at C5) increase pyrrole ring electrophilicity, enhancing Pd-catalyzed coupling yields .

- Steric hindrance : Bulky substituents (e.g., ethyl at C3) may slow reactions, requiring higher temperatures (80–100°C) .

- In situ monitoring : ReactIR or UV-Vis tracks intermediate formation, guiding optimization .

Data Contradiction and Validation

Q. How should researchers address discrepancies between in vitro bioactivity and computational predictions?

- Methodological Answer : Validate using a tiered approach:

Dose-response refinement : Reassess IC₅₀ values across multiple cell lines to rule out assay-specific artifacts .

Metabolic stability tests : Liver microsome assays identify rapid degradation masking true activity .

Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets (e.g., kinases), prioritizing analogs with stronger computed affinities .

Methodological Tools and Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.